1-Cyclohexyl-piperidin-3-one
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Overview
Description
1-Cyclohexyl-piperidin-3-one is an organic compound that belongs to the class of piperidinones It consists of a piperidine ring substituted with a cyclohexyl group at the nitrogen atom and a ketone group at the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-piperidin-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of cyclohexylamine with 3-chloropropionyl chloride followed by cyclization can yield this compound. Another method involves the reduction of 1-cyclohexyl-3-piperidone using phenylsilane and an iron complex as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and efficient catalysts can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-piperidin-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Functionalized piperidine derivatives with various substituents.
Scientific Research Applications
1-Cyclohexyl-piperidin-3-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-piperidin-3-one involves its interaction with specific molecular targets and pathways. It can modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. This interaction can lead to various pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective activities .
Comparison with Similar Compounds
1-Cyclohexyl-piperidin-3-one can be compared with other similar compounds, such as:
Piperidine: A simpler structure without the cyclohexyl group and ketone functionality.
1-Cyclohexyl-4-piperidone: Similar structure but with the ketone group at the fourth carbon atom.
1-Phenyl-piperidin-3-one: Similar structure but with a phenyl group instead of a cyclohexyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and the ketone functionality at the third carbon atom makes it a valuable compound for various applications .
Properties
IUPAC Name |
1-cyclohexylpiperidin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-11-7-4-8-12(9-11)10-5-2-1-3-6-10/h10H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOIOSRZHMQCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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